molecular formula C16H25N5O B5518559 1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No.: B5518559
M. Wt: 303.40 g/mol
InChI Key: IJSDEZKCYRFHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C16H25N5O and its molecular weight is 303.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.20591044 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharma Market Reflection

  • A study discussed various derivatives, including azetidine, pyrrolidine, and piperidine, with potential applications as alpha-subtype selective 5-HT-1D receptor agonists, useful in migraine treatment (Habernickel, 2001).

Antimicrobial Activity

  • Piperidine or pyrrolidine ring-containing 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives exhibit strong antimicrobial activity, with a study focusing on the synthesis and structure-activity relationship of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Spectral Analysis

  • Research on the synthesis, spectral analysis, and anti-bacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to talented antibacterial activity (Khalid et al., 2016).

Dopamine D-2 and Serotonin 5-HT2 Antagonists

  • A study synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles with piperidinyl substitutions, showing potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting potential applications in neurology (Perregaard et al., 1992).

Anticancer Agent Evaluation

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated for their potential as anticancer agents, with some compounds showing strong anticancer activity (Rehman et al., 2018).

Antidiabetic Compound Studies

  • Piperazine derivatives were identified as new antidiabetic compounds, with specific modifications enhancing their efficacy and potential as clinical candidates for diabetes management (Le Bihan et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

3-[[4-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-12(2)10-15-18-14(19-22-15)11-21-7-4-13(5-8-21)16-17-6-9-20(16)3/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSDEZKCYRFHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2CCC(CC2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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